3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE
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Overview
Description
3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Scientific Research Applications
3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Future Directions
The future directions for the research and development of “3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could involve further exploration of its pharmacological activities and potential applications. This could include in-depth studies on its mechanism of action, optimization of its synthesis, and evaluation of its safety profile .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity against various bacteria strains . They have also shown inhibitory effects on certain enzymes, such as urease .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna . They can also disrupt the membrane integrity of certain microorganisms .
Biochemical Pathways
Similar compounds have been reported to inhibit the urease enzyme, which plays a crucial role in the nitrogen metabolism of many organisms .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have demonstrated significant antimicrobial activities and have shown to disrupt membrane integrity .
Action Environment
It’s known that the dipole moment, which can be influenced by surrounding media such as solvents, determines the magnitude of the expected nonlinear optical (nlo) coefficient of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are largely attributed to its 1,3,4-thiadiazole moiety. This moiety is known to interact with key amino acid residues, forming bonding and hydrophobic interactions . These interactions can disrupt processes related to DNA replication , making these derivatives potential anticancer agents .
Cellular Effects
In cellular contexts, 3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines . It exerts its influence on cell function by disrupting DNA replication processes , which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with key amino acid residues. The 1,3,4-thiadiazole moiety in the compound forms bonding and hydrophobic interactions with these residues . This interaction can lead to the disruption of DNA replication processes , potentially leading to cell death in cancer cells .
Temporal Effects in Laboratory Settings
Given its structural stability , it is likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole at different dosages in animal models have not been extensively studied. Given its cytotoxic effects on human cancer cell lines , it is plausible that it may exhibit dose-dependent effects, with potential toxic or adverse effects at high doses.
Metabolic Pathways
Given its structural similarity to other 1,3,4-thiadiazole derivatives, it may interact with enzymes or cofactors involved in DNA replication processes .
Subcellular Localization
Given its potential to disrupt DNA replication processes , it may localize to the nucleus where DNA replication occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the triazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole Derivatives: Compounds like fluconazole and voriconazole, which contain the triazole moiety, are known for their antifungal properties.
Thiadiazole Derivatives: These compounds are studied for their antimicrobial and anticancer activities.
Uniqueness
3-[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE is unique due to its combined structural features of triazole, thiadiazole, and pyridine, which contribute to its diverse pharmacological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-7-5-11(6-8-13)14-18-19-16-21(14)20-15(23-16)12-4-3-9-17-10-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHQVYFNPKPRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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